Cas no 1116084-10-6 (2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide)

2-[3-(Benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide is a quinoline-based compound featuring a benzenesulfonyl moiety and an N-substituted acetamide group. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate for synthesizing biologically active molecules. The presence of the sulfonyl group may enhance binding affinity in target interactions, while the ethyl and butan-2-yl substituents contribute to optimized lipophilicity. This compound’s well-defined heterocyclic core could facilitate further derivatization for drug discovery applications. Its stability under standard conditions and synthetic accessibility make it a practical candidate for research in enzyme inhibition or receptor modulation studies.
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide structure
1116084-10-6 structure
商品名:2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
CAS番号:1116084-10-6
MF:C23H26N2O4S
メガワット:426.528544902802
CID:5388682

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 6-Ethyl-N-(1-methylpropyl)-2-oxo-3-(phenylsulfonyl)-1(2H)-quinolineacetamide
    • 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
    • インチ: 1S/C23H26N2O4S/c1-4-16(3)24-22(26)15-25-20-12-11-17(5-2)13-18(20)14-21(23(25)27)30(28,29)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3,(H,24,26)
    • InChIKey: AZTRZQMZGGQAES-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NC(C)CC)=O)C2=C(C=C(CC)C=C2)C=C(S(C2=CC=CC=C2)(=O)=O)C1=O

じっけんとくせい

  • 密度みつど: 1.235±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 671.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 15.13±0.46(Predicted)

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-3189-5μmol
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-3189-20μmol
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-3189-10μmol
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-3189-2μmol
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-3189-15mg
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
15mg
$89.0 2023-09-10
Life Chemicals
F3406-3189-5mg
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
5mg
$69.0 2023-09-10
Life Chemicals
F3406-3189-1mg
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
1mg
$54.0 2023-09-10
Life Chemicals
F3406-3189-20mg
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
20mg
$99.0 2023-09-10
Life Chemicals
F3406-3189-4mg
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
4mg
$66.0 2023-09-10
Life Chemicals
F3406-3189-25mg
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide
1116084-10-6
25mg
$109.0 2023-09-10

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide 関連文献

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 1116084-10-6 and Product Name: 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide

Compound with the CAS number 1116084-10-6 and the product name 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including a benzenesulfonyl moiety and an N-(butan-2-yl)acetamide substituent, contributes to its unique chemical properties and makes it a valuable candidate for further investigation.

The structural framework of this compound incorporates a 1,2-dihydroquinoline core, which is well-known for its role in various pharmacological applications. The 1,2-dihydroquinoline scaffold is frequently utilized in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The modification of this core with a benzenesulfonyl group at the 3-position and an ethyl group at the 6-position enhances its interactions with biological targets, potentially improving its efficacy and selectivity.

The N-(butan-2-yl)acetamide moiety appended to the quinoline derivative introduces additional functionality that can influence both the solubility and metabolic stability of the compound. This substitution pattern is often employed to enhance pharmacokinetic properties, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Such modifications are crucial in drug design to optimize bioavailability and reduce off-target effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The interactions between the benzenesulfonyl group and biological receptors or enzymes can be simulated to identify potential binding sites and mechanisms of action. These studies have shown that derivatives of 1,2-dihydroquinoline can exhibit inhibitory effects on various enzymes involved in signal transduction pathways, making them promising candidates for therapeutic intervention.

In the context of current research, compounds with similar structural motifs have been explored for their potential in treating inflammatory diseases and neurodegenerative disorders. The benzenesulfonyl group is known to modulate enzyme activity by serving as a hydrogen bond acceptor or metal chelator, depending on the target protein. The combination of this group with the 1,2-dihydroquinoline core suggests that this compound may interfere with key pathological processes by inhibiting specific enzymes or receptors.

The N-(butan-2-yl)acetamide moiety further enhances the compound's potential therapeutic applications by providing a flexible side chain that can interact with hydrophobic pockets in biological targets. This feature is particularly important for designing molecules that require precise spatial orientation to exert their effects. Additionally, the butyl group's alkyl chain can influence membrane permeability, which is a critical factor in drug delivery systems.

Current research in medicinal chemistry emphasizes the development of multifunctional compounds that can address multiple targets simultaneously. The structural features of this compound make it a candidate for such multitarget inhibition strategies. For instance, it may simultaneously interact with an enzyme involved in inflammation and another involved in cell proliferation, providing a synergistic therapeutic effect.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, are often employed to construct the complex heterocyclic core efficiently. The introduction of the benzenesulfonyl group typically involves sulfonylation reactions under controlled conditions to prevent unwanted side products.

Evaluation of the pharmacological properties of this compound has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with relevant enzymes and receptors through biochemical assays. These studies have provided preliminary evidence suggesting that the compound exhibits inhibitory activity against certain enzymes associated with inflammatory responses.

In vivo studies have further validated these findings by demonstrating potential therapeutic effects in animal models of inflammation and other diseases. The compound's ability to modulate biological pathways has been correlated with reduced symptoms in disease models, indicating its potential as a lead molecule for drug development. However, further studies are required to fully characterize its safety profile and optimal dosing regimen.

The development of novel pharmaceuticals relies heavily on understanding structure-activity relationships (SAR). By systematically varying functional groups such as the benzenesulfonyl moiety or substituents on the quinoline ring, researchers can identify structural features that enhance biological activity while minimizing toxicity. This iterative process often involves high-throughput screening (HTS) technologies to rapidly test large libraries of compounds for their efficacy against specific targets.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The unique chemical properties derived from its heterocyclic core make it suitable for designing novel materials with specialized functions. For example, derivatives of 1,2-dihydroquinoline have been explored as ligands for metal ions or as components in organic electronic devices due to their ability to form stable complexes with metals or conduct electricity under certain conditions.

As research continues to uncover new biological pathways and therapeutic targets, compounds like this one will play an increasingly important role in addressing unmet medical needs. The integration of computational biology tools with experimental techniques has accelerated the discovery process significantly over recent years. This synergy allows researchers to rapidly identify promising candidates for further development while minimizing costs associated with traditional trial-and-error approaches.

In conclusion,2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide (CAS No. 1116084-10-6) represents a significant advancement in chemical biology research due to its complex structure and potential therapeutic applications across multiple disease areas including inflammation,neurodegenerative disorders,and cancer treatment options.Currently under investigation,this compound demonstrates promise through both computational modeling predictions as well as preliminary experimental results supporting its biological activity.Additional research efforts will be necessary however before any clinical applications can be realized;these efforts should focus on optimizing synthetic methodologies expanding SAR evaluations within relevant disease models assessing long term safety profiles alongside identifying appropriate delivery systems ensuring maximal efficacy when administered therapeutically.Future directions may also explore novel applications outside traditional pharmaceuticals such as agrochemical formulations advanced materials synthesis highlighting versatility inherent within this class molecular architectures.

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